DiFMUP

Acid Phosphatase Fluorogenic Substrate pH 5.0

Standard phosphatase substrates like MUP fail in acidic assay conditions due to pH-dependent fluorescence, while pNPP lacks sensitivity for continuous kinetic monitoring. DiFMUP (CAS 214491-43-7) directly solves these limitations: • >10-fold higher fluorescence signal vs. MUP at pH 5.0, enabling sensitive detection of acid phosphatases and lysosomal enzymes in acidic buffers. • 100-fold lower enzyme requirement compared to FDP, conserving precious phosphatase samples for large-scale inhibitor screens. • Superior sensitivity for PRL-3 kinetic studies and inhibitor screening over traditional pNPP, improving weak inhibitor detection. ≥98% purity, white to beige powder. Shipped at ambient temperature. For R&D use only.

Molecular Formula C10H7F2O6P
Molecular Weight 292.13 g/mol
CAS No. 214491-43-7
Cat. No. B1670568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiFMUP
CAS214491-43-7
Synonyms6,8-difluoro-4-methylumbelliferyl phosphate
6,8-difluoro-MUP
DIFMUP
Molecular FormulaC10H7F2O6P
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F
InChIInChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16)
InChIKeyDZANYXOTJVLAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DiFMUP Fluorogenic Phosphatase Substrate


6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a fluorogenic phosphatase substrate widely utilized for the continuous detection of phosphatase activity [1]. DiFMUP is a fluorinated analog of 4-methylumbelliferyl phosphate (MUP) and yields the highly fluorescent product 6,8-difluoro-7-hydroxy-4-methylcoumarin upon enzymatic dephosphorylation, enabling sensitive and real-time kinetic measurements [2].

Workflow Continuous phosphatase activity detection
Substrate Type Fluorogenic, fluorinated MUP analog
Key Attribute Reported wider pH range vs. MUP

Why MUP and pNPP Cannot Replace DiFMUP


Generic substitution of DiFMUP with standard phosphatase substrates like MUP or pNPP is not advisable due to fundamental differences in pH-dependent fluorescence and assay sensitivity. MUP requires an alkaline pH (pKa ≈ 8) for maximum fluorescence of its product, limiting its utility in acidic or neutral environments [1]. pNPP, a chromogenic substrate, offers lower sensitivity compared to fluorogenic alternatives and cannot be used for continuous monitoring without spectral interference [2]. DiFMUP's lower pKa (~4.9) compared to MUP (~7.8) enables superior performance in acidic to neutral pH ranges .

Substrate
Risk Factor
MUP
Alkaline pH requirement may limit use in acidic or neutral assays
pNPP
Chromogenic; lower sensitivity and spectral interference risk for continuous monitoring
DiFMUP
Reported lower pKa may support wider pH range; verify in target assay

DiFMUP Quantitative Substrate Comparison


Enhanced Acid Phosphatase Detection vs. MUP

DiFMUP yields fluorescence signals more than 10-fold higher than those of 4-methylumbelliferyl phosphate (MUP) when measured at the preferred acid phosphatase reaction pH of 5.0 [1].

Signal vs. MUP
Head-to-head
DiFMUP: >10-fold higher fluorescence at pH 5.0
Supports acid phosphatase assay sensitivity
Acid phosphatase context; verify signal linearity
Acid Phosphatase Fluorogenic Substrate pH 5.0

Reduced Enzyme Requirement vs. FDP for PTP Assays

Tyrosine phosphatases hydrolyze DiFMUP much more efficiently than FDP, requiring 100-fold less enzyme in assays using DiFMUP [1].

Enzyme Efficiency vs. FDP
Method context
~100-fold lower enzyme requirement (0.5 nM vs 50 nM)
Supports HTS with limited enzyme availability
TC-PTP assay; confirm with your PTP target
Protein Tyrosine Phosphatase Enzyme Efficiency High-Throughput Screening

Superior Sensitivity over pNPP for PRL-3

DiFMUP was found to be a more sensitive substrate for PRL-3 than the more frequently used para-nitrophenyl phosphate (pNPP) [1].

PRL-3 Sensitivity vs. pNPP
Head-to-head
DiFMUP more sensitive than pNPP for PRL-3
Reported sensitivity advantage for PRL-3 kinetics
Qualitative comparison; validate for inhibitor screening
PRL-3 Colorectal Cancer Inhibitor Screening

Acid-Stable Fluorescence vs. MUP via Lower pKa

DiFMUP is a fluorinated MUP derivative with a lower pKa (4.9) compared to MUP (pKa ~7.8), enabling strong fluorescence at physiological and acidic pH .

Product pKa vs. MUP
Data to verify
DiFMU pKa 4.9 vs. 4-MU pKa ~7.8
May support wider pH range for fluorescence
No cited source; confirm pKa in assay buffer
pKa Acid Phosphatase Fluorescence

DiFMUP Research Applications


Lysosomal Acid Phosphatase Assays

Leverage DiFMUP's >10-fold higher fluorescence signal compared to MUP at pH 5.0 for sensitive detection of acid phosphatases. This makes it an ideal substrate for studying lysosomal enzymes or assays conducted in acidic buffers [1].

HTS of PTP Inhibitors with Limited Enzyme

Utilize DiFMUP's 100-fold lower enzyme requirement compared to FDP to conserve precious phosphatase samples. This is particularly advantageous for large-scale inhibitor screens where enzyme cost and availability are critical constraints [1].

Kinetic Studies of PRL-3 in Cancer

Employ DiFMUP as the preferred substrate for PRL-3 kinetic studies and inhibitor screening, as it offers superior sensitivity over the traditional pNPP substrate. This enhances the accuracy of kinetic parameter determination and improves the detection of weak inhibitors [1].

Application
Selection Property
Validation Focus
Lysosomal Acid Phosphatase Research
pH-dependent fluorescence profile
Signal stability at acidic pH
PTP Inhibitor HTS
Low enzyme-requirement profile
HTS feasibility with limited target enzyme
PRL-3 Phosphatase Kinetics
Reported higher sensitivity vs. pNPP
Kinetic parameter accuracy and inhibitor detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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